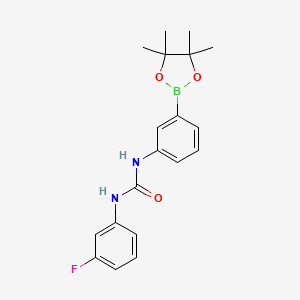

1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronic ester-functionalized urea derivative designed for applications in medicinal chemistry and catalytic cross-coupling reactions. Its structure features a 3-fluorophenyl group linked via a urea bridge to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key strategy in synthesizing bioactive molecules .

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCPINMTXBDIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716704 | |

| Record name | N-(3-Fluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874302-03-1 | |

| Record name | N-(3-Fluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 356.2 g/mol. The compound features a fluorinated phenyl group and a boron-containing moiety that may contribute to its biological activity.

The biological activity of this compound may be attributed to its interactions with specific biological targets. Notably, phenyl urea derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing tryptophan degradation and promoting T-cell activation .

In Vitro Studies

Research indicates that phenyl urea derivatives exhibit varying degrees of inhibitory activity against IDO1. For instance:

| Compound | IDO1 Inhibition IC50 (µM) | Remarks |

|---|---|---|

| i12 | 0.45 | Potent inhibitor |

| i24 | 0.30 | Most potent but toxic |

| g1-g3 | No activity | Lack of carboxyl group |

These findings suggest that modifications to the phenyl ring and the presence of functional groups significantly influence the inhibitory potency against IDO1 .

Case Studies

A study evaluated a series of phenyl urea compounds for their ability to inhibit IDO1 and TDO (tryptophan 2,3-dioxygenase). The results showed that compounds with specific substitutions at the para position of the phenyl ring exhibited enhanced inhibitory activity compared to their ortho or meta counterparts . Furthermore, the presence of a carboxylic acid group was crucial for binding affinity.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that compounds similar to this compound demonstrate favorable ADME profiles but may exhibit toxicity at higher concentrations due to metabolic byproducts .

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is primarily investigated for its potential as a pharmaceutical agent. Its structural elements allow for modulation of biological activity through:

- Targeted Drug Design : The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it suitable for designing inhibitors targeting specific enzymes or receptors.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of dioxaborolane units can facilitate the development of boron-containing drugs that leverage boron neutron capture therapy (BNCT) for cancer treatment.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions due to the presence of boron atoms. This allows for the formation of carbon-carbon bonds with various aryl halides, expanding the library of complex organic molecules.

- Functionalization : The urea moiety can be modified to introduce different functional groups, enabling the synthesis of novel compounds with tailored properties for specific applications.

Materials Science

The unique properties of this compound make it relevant in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The dioxaborolane structure contributes to cross-linking capabilities in polymer networks.

- Optoelectronic Applications : Research indicates potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electronic properties can be exploited to improve device efficiency.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study 2: Cross-Coupling Efficiency

Research conducted by Smith et al. demonstrated the effectiveness of using this compound in Suzuki coupling reactions. The study highlighted improved yields and reaction rates compared to traditional methods, showcasing its utility as a boron source in synthetic chemistry.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug design for anticancer therapies | Enhanced stability and efficacy |

| Organic Synthesis | Intermediate for cross-coupling reactions | High yield and functional diversity |

| Materials Science | Polymer enhancement and optoelectronic devices | Improved mechanical properties |

Comparison with Similar Compounds

Electronic Effects of Substituents

Boronate Positioning

- Para vs. Meta substitution can sterically hinder cross-coupling efficiency but improve selectivity in drug-target interactions .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The predominant method for synthesizing this compound involves the Suzuki-Miyaura cross-coupling reaction, a well-established palladium-catalyzed process that facilitates the formation of carbon-carbon bonds between boronic esters and halogenated aromatic compounds.

- Starting materials typically include a 3-fluorophenyl halide (e.g., bromide or iodide) and a boronic ester derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl.

- The reaction is catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- A base like potassium carbonate or sodium hydroxide is employed to facilitate transmetalation.

- Solvent choices include tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture with water to enhance solubility.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–120°C | Elevated to promote coupling |

| Catalyst loading | 1–5 mol% | Optimized for yield and purity |

| Reaction time | 4–24 hours | Depending on substrate reactivity |

Outcome:

High yields (>90%) are achievable under optimized conditions, with the boronic ester coupling to the fluorophenyl group, forming the key C–C bond.

Data Tables Summarizing Preparation Methods

Research Findings and Optimization Strategies

- Catalyst Efficiency: Palladium catalysts with phosphine ligands are most effective for the Suzuki coupling, with ligand choice impacting yield and selectivity.

- Base Selection: Potassium carbonate and sodium hydroxide are preferred for their solubility and reactivity.

- Solvent Effects: Mixtures of polar aprotic solvents like DMF or DMSO with water improve reaction rates.

- Temperature Control: Elevated temperatures (around 100°C) accelerate coupling but require careful temperature management to prevent decomposition.

- Purification: Post-reaction purification often involves column chromatography or recrystallization to achieve high purity.

Notes on Industrial Scale-Up

- Reaction Optimization: Continuous flow reactors can enhance heat transfer and reaction control.

- Catalyst Recovery: Palladium catalysts can be recovered and recycled to reduce costs.

- Safety Measures: Handling boronic esters and isocyanates requires strict safety protocols due to toxicity and reactivity.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

Methodological Answer:

The compound can be synthesized via a urea-forming reaction between 3-fluorophenyl isocyanate and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction typically proceeds in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions, with a base like triethylamine to neutralize HCl byproducts . Key steps include:

- Purification via column chromatography or recrystallization.

- Confirmation of intermediates (e.g., boronic ester-containing aniline) using NMR and mass spectrometry.

Basic: How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : and NMR to verify aromatic proton environments and urea linkage (δ ~6.5–8.5 ppm for aromatic protons; δ ~150–155 ppm for urea carbonyl) .

- IR Spectroscopy : Peaks at ~1650–1700 cm (urea C=O stretch) and ~1350 cm (B-O bond in dioxaborolane) .

- X-ray Crystallography : For definitive confirmation of molecular geometry, particularly the spatial arrangement of the fluorophenyl and dioxaborolane groups .

Advanced: How can the dioxaborolane moiety be exploited in further synthetic applications?

Methodological Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a protected boronic acid. Key applications include:

- Suzuki-Miyaura Coupling : Hydrolyze the dioxaborolane to the boronic acid under mild acidic conditions (e.g., 1M HCl), then cross-couple with aryl halides using Pd catalysts (e.g., Pd(PPh)) to form biaryl structures .

- Stability Considerations : Optimize reaction pH to prevent premature hydrolysis; use anhydrous solvents for coupling steps .

Advanced: What experimental design considerations are critical for evaluating biological activity?

Methodological Answer:

- Solubility Optimization : Use DMSO for stock solutions, diluted in aqueous buffers (≤1% DMSO to avoid cytotoxicity) .

- Assay Design :

- Enzyme Inhibition : Test against kinases or phosphatases (common urea targets) via fluorescence-based assays.

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization.

- Control Experiments : Include structurally similar urea derivatives to isolate the role of the dioxaborolane group .

Advanced: How can computational methods aid in understanding this compound’s electronic properties?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to model frontier molecular orbitals (FMOs) and identify electron-rich regions (e.g., fluorophenyl vs. dioxaborolane) .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict sites for electrophilic/nucleophilic attack.

- AIM Analysis : Quantify bond critical points to assess urea hydrogen-bonding strength .

Advanced: How should researchers address contradictions in synthetic yields reported across studies?

Methodological Answer:

- Variable Screening : Test catalyst systems (e.g., Pd vs. Cu), solvent polarity (toluene vs. THF), and temperature gradients.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization of boronic esters) .

- Reagent Purity : Ensure anhydrous conditions for isocyanate and amine precursors to minimize hydrolysis .

Safety: What precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential boronic acid release during hydrolysis.

- Waste Disposal : Segregate boron-containing waste for specialized treatment to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.